molecular formula C6H8NNaO3 B12281031 sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

Cat. No.: B12281031
M. Wt: 165.12 g/mol
InChI Key: FOXHAHBHIMREKV-FXRZFVDSSA-M
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Description

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt can be synthesized from acrylonitrile by reacting it with methanol in the presence of nitrite and platinum- or palladium-based catalysts. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt involves large-scale reactors where the reaction parameters are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxypropanenitrile
  • 2-(Cyanomethyl)-1,3-dioxolane
  • Bromoacetaldehyde dimethyl acetal

Uniqueness

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H8NNaO3

Molecular Weight

165.12 g/mol

IUPAC Name

sodium;(E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

InChI

InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+;

InChI Key

FOXHAHBHIMREKV-FXRZFVDSSA-M

Isomeric SMILES

COC(/C(=C/[O-])/C#N)OC.[Na+]

Canonical SMILES

COC(C(=C[O-])C#N)OC.[Na+]

Origin of Product

United States

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